molecular formula C6H13NO3 B1199459 6,6,6-trifluoro-L-acosamine CAS No. 41094-24-0

6,6,6-trifluoro-L-acosamine

Cat. No. B1199459
CAS RN: 41094-24-0
M. Wt: 147.17 g/mol
InChI Key: WPJRFCZKZXBUNI-ZLUOBGJFSA-N
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Description

6,6,6-Trifluoro-L-acosamine is a carbohydrate analogue . It is synthesized through a series of chemical reactions .


Synthesis Analysis

The synthesis of 6,6,6-trifluoro-L-acosamine involves a hetero-Diels–Alder reaction of vinylogous imide and ethyl vinyl ether, which forms the pyranose ring system of the carbohydrate analogues . This reaction yields an adduct in 40% yield . The subsequent steps involve hydroboration, hydrogenolytic removal of the chiral auxiliary, and acid hydrolysis .


Molecular Structure Analysis

The structure of 6,6,6-trifluoro-L-acosamine was confirmed by single crystal X-ray diffraction . The C-4 stereochemistry was inverted by Swern oxidation of the 4-OH group, and subsequent borohydride reduction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,6,6-trifluoro-L-acosamine include a hetero-Diels–Alder reaction, hydroboration, hydrogenolytic removal of the chiral auxiliary, and acid hydrolysis .

Scientific Research Applications

  • Stereoselective Synthesis : A study detailed a method for the synthesis of 6,6,6-trifluoro-L-acosamine, emphasizing the formation of the pyranose ring system through a hetero-Diels-Alder reaction (Hayman et al., 2006).

  • Synthesis from Chiral Educts : Another research synthesized N-trifluoroacetyl-L-acosamine chirally from cinnamaldehyde and baker's yeast. The synthesis involved inverting the configuration at certain positions of the intermediate compounds (Fronza et al., 1980).

  • Formal Syntheses from Achiral Precursors : Formal synthesis of N-trifluoroacetyl-L-acosamine from an achiral precursor, methyl sorbate, was also demonstrated. This approach utilized enzymatic chiral induction and diastereoselective reactions (Nagumo et al., 1995).

  • Synthesis of Analogues : A study described the synthesis of N-trifluoroacetyl-L-acosamine and its analogues, focusing on stereoselective reduction and trifluoroacetylation processes (Pelyvás et al., 1986).

  • Asymmetric Synthesis from Sorbic Acid : A method for asymmetric synthesis of L-acosamine from sorbic acid was reported. This process involved diastereoselective conjugate addition and chemo- and diastereoselective oxidation (Bagal et al., 2011).

  • Intramolecular Conjugate Addition : A novel strategy for synthesizing 6,6,6-trifluoro-L-acosamine and related compounds using intramolecular conjugate addition of specific esters was developed (Matsushima & Kino, 2006).

properties

IUPAC Name

(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJRFCZKZXBUNI-ZLUOBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(CC=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H](CC=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194047
Record name Acosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acosamine

CAS RN

41094-24-0
Record name Acosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41094-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041094240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6,6-trifluoro-L-acosamine
Reactant of Route 2
6,6,6-trifluoro-L-acosamine
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6,6,6-trifluoro-L-acosamine
Reactant of Route 4
6,6,6-trifluoro-L-acosamine
Reactant of Route 5
6,6,6-trifluoro-L-acosamine
Reactant of Route 6
6,6,6-trifluoro-L-acosamine

Citations

For This Compound
3
Citations
CM Hayman, DS Larsen, J Simpson… - Organic & …, 2006 - pubs.rsc.org
A short synthesis of 6,6,6-trifluoro-L-acosamine 15 and 6,6,6-trifluoro-L-daunosamine 19 has been accomplished. The pyranose ring system of these carbohydrate analogues was …
Number of citations: 19 pubs.rsc.org
F Ding, S Cai, R William, XW Liu - RSC advances, 2013 - pubs.rsc.org
3-Amino- and 3-nitro-2,3-dideoxy sugars, which are structurally diverse and uncommon sugars bearing an amino substitution on a sugar scaffold, have been shown to play crucial roles …
Number of citations: 22 pubs.rsc.org
J Gong - 2020 - utswmed-ir.tdl.org
Total synthesis of mangrolide D is described in this dissertation. A highly convergent 16-step total synthesis has been accomplished, featuring three robust and interchangeable bond …
Number of citations: 0 utswmed-ir.tdl.org

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